molecular formula C24H47NO6 B12099945 Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B12099945
M. Wt: 445.6 g/mol
InChI Key: WKLPLHUPPYUENY-UHFFFAOYSA-N
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Description

Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C24H47NO6. It is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an acetamido group, and the hydroxyl group at the first carbon is replaced by a hexadecyl group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be synthesized through the glycosylation of 2-acetamido-2-deoxy-D-glucose with hexadecyl alcohol. The reaction typically involves the use of a glycosyl donor, such as a trichloroacetimidate, and a Lewis acid catalyst, like boron trifluoride etherate, under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale glycosylation reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily based on its ability to interact with lipid bilayers. The hexadecyl group embeds into the hydrophobic core of the membrane, while the glucopyranoside moiety interacts with the polar head groups of the lipids. This interaction can alter membrane fluidity and permeability, making it useful in various applications such as drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its long hydrophobic hexadecyl chain, which imparts strong amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring membrane interaction, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H47NO6

Molecular Weight

445.6 g/mol

IUPAC Name

N-[2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)

InChI Key

WKLPLHUPPYUENY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Origin of Product

United States

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